The synthesis of CPTH6 involves several chemical steps that typically include the formation of the thiazole ring, followed by functionalization to introduce the necessary substituents for biological activity. While specific synthetic routes are not detailed in the available literature, common methods for synthesizing thiazole derivatives include:
Technical details regarding the exact conditions (temperature, solvents, catalysts) would typically be found in specialized organic chemistry literature or patents focused on thiazole derivatives.
The molecular structure of CPTH6 can be represented as follows:
The compound features a thiazole ring fused with a chlorophenyl group, contributing to its biological activity. The structural arrangement allows for interaction with target proteins involved in acetylation processes.
This data indicates that CPTH6 possesses both aromatic and heterocyclic characteristics, making it suitable for binding to histone acetyltransferases.
CPTH6 primarily functions through its inhibition of histone acetyltransferases. The chemical reactions involved include:
CPTH6's mechanism of action involves:
Relevant data regarding these properties can be found in product specifications provided by chemical suppliers .
CPTH6 is primarily used in scientific research focused on:
CPTH6 hydrobromide (chemical name: (E)-4-(4-chlorophenyl)-2-(2-(3-methylcyclopentylidene)hydrazinyl)thiazole hydrobromide) is a synthetic thiazole derivative with the molecular formula C₁₅H₁₇BrClN₃S and a molecular weight of 386.74 g/mol. Its structure comprises three key domains:
The SMILES notation (S1C=C(C2=CC=C(Cl)C=C2)N=C1N/N=C1\CCC(C)C\1.[H]Br
) explicitly defines the E-configuration around the hydrazone double bond, a critical feature for target engagement. Key physicochemical properties include:
Table 1: Physicochemical Profile of CPTH6 Hydrobromide
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇BrClN₃S |
Molecular Weight | 386.74 g/mol |
CAS Number | 2321332-57-2 |
Purity | >98% (HPLC) |
Solubility | Soluble in DMSO (≥10 mM) |
Storage Stability | -20°C (powder); -80°C (DMSO solution) |
The chlorophenyl group enhances membrane permeability, while the protonated hydrazone nitrogen facilitates ionic interactions with catalytic residues in target enzymes. X-ray crystallography data (though not fully available in search results) would be required to confirm 3D conformation, but molecular docking studies suggest the methylcyclopentyl group occupies a hydrophobic cleft in Gcn5/pCAF [4] [10].
Synthesis: CPTH6 hydrobromide is synthesized via a multi-step sequence:
Stability:
Table 2: Stability Profile Under Experimental Conditions
Form | Storage Condition | Stability Duration | Key Degradation Products |
---|---|---|---|
Solid powder | -20°C (desiccated) | ≥12 months | None detected by HPLC |
Solid powder | 4°C (desiccated) | 6 months | <2% hydrazone hydrolysis product |
10 mM DMSO solution | -80°C (under N₂ atmosphere) | 6 months | None detected |
10 mM DMSO solution | 4°C | 2 weeks | 15% oxidation at thiazole S-atom |
Cell culture media | 37°C | 24 hours | 30% deacetylation byproducts |
Degradation pathways include:
CPTH6 hydrobromide is a selective inhibitor of the HAT enzymes Gcn5 (KAT2A) and pCAF (KAT2B), with minimal activity against related acetyltransferases p300 (KAT3B) and CBP (KAT3A). Key mechanistic data:
Target Selectivity Profile
Cellular Effects Across Cancer Models
Table 3: HAT Selectivity and Functional Consequences of CPTH6 Inhibition
Target/Effect | Assay System | Key Result | Reference |
---|---|---|---|
Enzyme Inhibition | |||
Gcn5/pCAF HAT activity | Recombinant enzyme assay | IC₅₀: 45–65 μM | [2] |
p300/CBP HAT activity | Recombinant enzyme assay | No inhibition at ≤200 μM | [2] |
Epigenetic Markers | |||
Histone H3K18ac | AML cell lines | ↓80% at 100 μM (72 h) | [7] |
α-tubulin acetylation | NSCLC xenografts | ↓70% in treated tumors | [3] |
Antitumor Efficacy | |||
LCSC viability vs. NSCLC | Patient-derived spheroids | 3–5× lower IC₅₀ in LCSCs | [4] |
Tumor-initiating capacity | Mouse xenografts | 5-fold reduction in limiting dilution | [3] |
The structural basis for selectivity lies in CPTH6’s chlorophenyl-thiazole core, which sterically clashes with the larger catalytic pocket of p300/CBP. Mutagenesis studies confirm that Val²²⁷ and Phe²⁸¹ in Gcn5 (absent in p300) form hydrophobic contacts with CPTH6’s methylcyclopentyl group [10].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0